5-(氯甲基)-2-(4-氯苯基)-4-甲基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

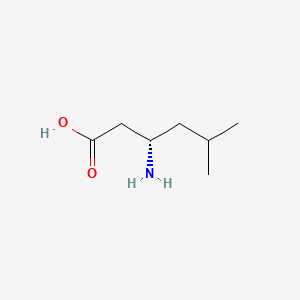

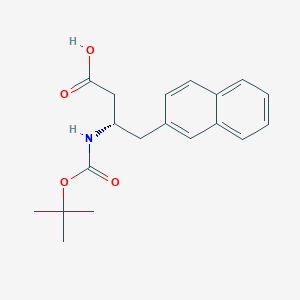

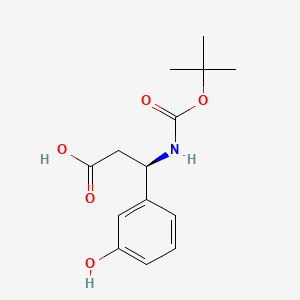

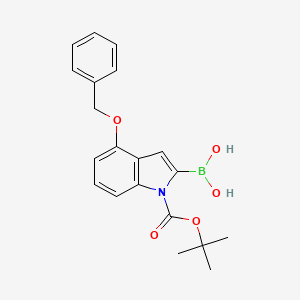

The compound "5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole" is a derivative of the 1,3-thiazole class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of chloromethyl and chlorophenyl groups suggests potential reactivity and applications in various chemical contexts.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves multi-step processes starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides was achieved through esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce sulfonamide groups . Similarly, the synthesis of other chlorophenyl-containing thiadiazoles and imidazoles typically involves cyclization and condensation reactions, as seen in the synthesis of 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation and the formation of a Mannich base from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular structure of chlorophenyl-thiazole derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy . The molecular structure influences the physical properties and potential interactions of the compound.

Chemical Reactions Analysis

Chlorophenyl-thiazole derivatives can participate in various chemical reactions. For instance, the reactivity of a nitrosoimidazo-thiazole derivative with hydrochloric acid in ethanol was investigated, leading to a rearrangement and the formation of a new compound . The presence of chloro and methyl groups in the structure of the compound of interest suggests potential for nucleophilic substitution reactions and further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-thiazole derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the compound's polarity and potential for intermolecular interactions. For example, the crystal structure analysis of a related compound revealed intermolecular hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict reactivity and stability .

科学研究应用

抗炎活性

已经探索了5-(氯甲基)-2-(4-氯苯基)-4-甲基-1,3-噻唑衍生物的潜在抗炎效果。例如,N-芳基-4-芳基-1,3-噻唑-2-胺衍生物被发现可以直接抑制5-脂氧合酶,这是一种参与炎症相关疾病如哮喘和类风湿性关节炎的酶(Suh, Yum, Cheon, & Cho, 2012)。

分子结构和对接研究

已经对相关噻唑化合物的分子结构、电子性质和振动光谱进行了研究。这些研究包括密度泛函理论计算、分子对接和光谱鉴定,这对于理解分子相互作用和设计新的药物剂具有关键意义(Shanmugapriya et al., 2022)。

结构表征

对异构噻唑的合成和结构表征的研究,如4-(4-芳基)-2-(5-(4-氟苯基)-3-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑,有助于理解化合物的分子几何结构和在药物设计和开发中的潜在应用(Kariuki, Abdel-Wahab, & El‐Hiti, 2021)。

抗菌活性

已经评估了噻唑衍生物的抗菌活性。例如,合成和表征5-[4-氯苯基-(1,3,4)噻二唑-2-基氨基甲亚甲基]-8-喹啉酮的金属螯合物展示了显著的抗菌性能(Patel & Singh, 2009)。

新化合物的合成

正在进行关于涉及1,3-噻唑的新衍生物合成的研究。这些研究旨在创造具有潜在药用应用的新化合物,正如在各种噻唑衍生物的合成中所见(Szczepański, Tuszewska, & Trotsko, 2020)。

缓蚀

已经研究了噻唑-4-羧酸酯,包括5-(氯甲基)-2-(4-氯苯基)-4-甲基-1,3-噻唑的衍生物,在酸性环境中对低碳钢的缓蚀性能。这突显了该化合物在工业环境中的潜在应用(El aoufir et al., 2020)。

抗癌研究

研究还专注于合成噻唑衍生物以用于潜在的抗癌应用。对这些化合物对癌细胞系的影响的探索提供了关于它们治疗潜力的见解(Gomha, Salah, & Abdelhamid, 2014)。

属性

IUPAC Name |

5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXHFIJLAGIXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377102 |

Source

|

| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

CAS RN |

317319-28-1 |

Source

|

| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。